molecular formula C24H72O12Si12 B098706 Tetracosamethyl-cyclododecasiloxane CAS No. 18919-94-3

Tetracosamethyl-cyclododecasiloxane

Cat. No.: B098706
CAS No.: 18919-94-3
M. Wt: 889.8 g/mol
InChI Key: SOGKSNZFDBFKCV-UHFFFAOYSA-N
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Description

Tetracosamethyl-cyclododecasiloxane (CAS: 18919-94-3) is a cyclic siloxane with the molecular formula C₂₄H₇₂O₁₂Si₁₂ and a molecular weight of approximately 1,008.6 g/mol (calculated). It consists of a 12-silicon (Si) ring structure, each bonded to two oxygen atoms, with 24 methyl (-CH₃) groups attached to the silicon atoms. This compound is frequently identified in plant extracts, such as Salvadora persica fruits, where it constitutes ~9.91% of ethanol and petroleum ether extracts . It has demonstrated cytotoxic activity against ovarian (A2780) and colon (HT29) cancer cells (IC₅₀: 8.35 and 5.12 µg/mL, respectively) and selective antimicrobial effects against Streptococcus mutans (MIC: 3.12 mg/mL) . It is also found in bio-oils derived from decayed wood (5.50%) and contributes to aroma profiles in plants like Cymbopogon martinii .

Properties

CAS No.

18919-94-3

Molecular Formula

C24H72O12Si12

Molecular Weight

889.8 g/mol

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane

InChI

InChI=1S/C24H72O12Si12/c1-37(2)25-38(3,4)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(5,6)26-37/h1-24H3

InChI Key

SOGKSNZFDBFKCV-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

Cyclic siloxanes vary in ring size (number of Si atoms), methyl group count, and molecular weight, which influence their physicochemical properties and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Si Atoms Methyl Groups Occurrence/Applications Biological Activities/Notes
Tetracosamethyl-cyclododecasiloxane 18919-94-3 C₂₄H₇₂O₁₂Si₁₂ ~1,008.6 12 24 Salvadora persica extracts (9.91%), decayed wood bio-oil (5.50%), plant aroma compounds Cytotoxic (IC₅₀: 5.12–8.35 µg/mL), antimicrobial (MIC: 3.12 mg/mL)
Eicosamethyl-cyclodecasiloxane 18772-36-6 C₂₀H₆₀O₁₀Si₁₀ ~740.5 10 20 Salvadora persica extracts (7.27–23.81%) Higher abundance than Tetracosamethyl but no reported bioactivity
Decamethyltetrasiloxane 141-62-8 C₁₀H₃₀O₃Si₄ 310.69 4 10 Industrial lubricants, cosmetics Low volatility; used as a carrier in personal care products
Tetradecamethylhexasiloxane 107-52-8 C₁₄H₄₂O₅Si₆ 458.99 6 14 Decayed wood bio-oil (4.85%) Component in bio-oils; no reported biological activity
Dodecamethylcyclohexasiloxane (D6) 540-97-6 C₁₂H₃₆O₆Si₆ 444.92 6 12 Common in cosmetics, volatile organic compounds (VOCs) Linked to endocrine disruption; regulated in EU cosmetics

Physicochemical Properties

  • Volatility : Smaller siloxanes (e.g., Decamethyltetrasiloxane, D6) exhibit higher volatility due to lower molecular weights, making them suitable for fragrances or volatile carriers. This compound, with its larger structure, is less volatile and more persistent in environmental matrices .
  • Retention Behavior : Gas chromatography (GC) data show retention times correlate with molecular size. For example, this compound elutes later (24.362 min) compared to smaller analogs like Cyclohexasiloxane (11.19 min) .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying Tetracosamethyl-cyclododecasiloxane in complex matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary technique, with retention time and fragmentation patterns used for identification. For environmental samples, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is recommended to isolate the compound prior to analysis. Method validation should include calibration curves (e.g., linearity R² ≥ 0.99), limits of detection (LOD < 0.1 ppm), and recovery rates (80–120%) in spiked matrices .
  • Data Consideration : A study analyzing algal extracts reported this compound at 0.65% abundance via GC-MS, highlighting the need for high sensitivity in trace-level detection .

Q. What are the synthetic pathways and critical parameters for producing this compound?

  • Methodology : Cyclic siloxanes are typically synthesized via hydrolysis and condensation of dichlorodimethylsilane. Key parameters include:

  • Temperature: 50–80°C for controlled cyclization.
  • Catalyst: Use of acidic (HCl) or basic (KOH) conditions to favor dodecamer formation.
  • Solvent: Toluene or xylene to stabilize intermediates.
    • Validation : Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm ring structure and methyl group integrity. Purity assessments require GC-MS to detect linear byproducts .

Advanced Research Questions

Q. How do environmental variables (e.g., pH, microbial activity) influence the degradation kinetics of this compound in aquatic ecosystems?

  • Experimental Design :

  • Conduct microcosm studies with controlled variables: pH (4–9), temperature (10–30°C), and microbial inocula from sediment/water samples.
  • Monitor degradation via headspace GC-MS to track volatile intermediates (e.g., linear siloxanes).
  • Apply first-order kinetics models to calculate half-lives.
    • Data Contradictions : Prior studies on smaller cyclic siloxanes (e.g., D4) show conflicting half-lives (days to months) depending on microbial communities. For this compound, its larger ring size may reduce volatility and slow hydrolysis, necessitating long-term experiments .

Q. What molecular mechanisms govern the bioaccumulation potential of this compound in lipid-rich tissues?

  • Methodology :

  • Use in vitro models (e.g., human hepatocyte cell lines) to measure partition coefficients (log Kow) and protein-binding affinity via equilibrium dialysis.
  • In vivo studies with aquatic organisms (e.g., zebrafish) can quantify bioconcentration factors (BCF) under OECD Test Guideline 305.
    • Data Gaps : Limited toxicity data exist for high molecular weight siloxanes. A 2023 study noted negligible acute toxicity in Daphnia magna but highlighted uncertainties about chronic lipid-mediated effects .

Q. How can researchers resolve discrepancies in reported environmental persistence values for this compound?

  • Analysis Framework :

  • Compare studies using the EPA HERO database, prioritizing peer-reviewed literature with standardized test conditions (e.g., OECD protocols).
  • Evaluate confounding factors: presence of co-pollutants, analytical method sensitivity, and microbial diversity in test systems.
  • Apply meta-analysis tools (e.g., RevMan) to calculate weighted half-life estimates across studies .

Methodological Guidance

Q. What strategies ensure comprehensive literature reviews on this compound?

  • Search Protocol :

  • Databases: PubMed, SciFinder, and EPA’s Health and Environmental Research Online (HERO).
  • Keywords: CAS RN, synonyms (e.g., "cyclododecasiloxane"), and Boolean terms (e.g., "degradation AND kinetics").
  • Gray literature: Include TSCA submissions and conference abstracts using tools like ProQuest Dissertations .
    • Screening : Use PRISMA flow diagrams to document inclusion/exclusion criteria, such as excluding studies on unrelated siloxanes (e.g., D4) unless mechanistic overlaps exist .

Q. How should researchers design ecotoxicological studies to address regulatory data gaps?

  • Study Parameters :

  • Test organisms: Include both pelagic (e.g., algae) and benthic species (e.g., Chironomus).
  • Endpoints: Measure growth inhibition, reproductive success, and oxidative stress biomarkers (e.g., glutathione levels).
  • Tiered testing: Begin with acute exposure (48–96 hr LC50) before progressing to chronic assays (28-day NOEC) .

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